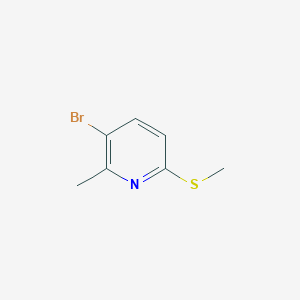

5-Bromo-6-methyl-2-methylthiopyridine

Description

Nomenclature and Classification

5-Bromo-6-methyl-2-methylthiopyridine belongs to the class of heterocyclic organic compounds known as substituted pyridines, specifically falling under the subcategory of halogenated methylthio pyridines. The compound exhibits multiple systematic names reflecting different naming conventions and structural perspectives. According to International Union of Pure and Applied Chemistry nomenclature systems, this compound is formally designated as 3-bromo-2-methyl-6-methylsulfanylpyridine, which reflects the systematic numbering convention where the nitrogen atom in the pyridine ring is assigned position 1. Alternative nomenclature includes 3-bromo-2-methyl-6-(methylthio)pyridine, which emphasizes the methylthio functional group attachment. The classification of this compound within the broader framework of heterocyclic chemistry places it among the six-membered nitrogen-containing aromatic rings with specific halogen and sulfur-containing substituents.

The compound demonstrates the complexity inherent in heterocyclic nomenclature, where different naming systems can produce varied but equally valid chemical names. The historical development of heterocyclic nomenclature, as established by the Hantzsch-Widman system in the late 19th century, provides the foundation for systematic naming of such complex substituted pyridines. This particular substitution pattern represents a specific example of how multiple functional groups can be systematically incorporated into the pyridine framework while maintaining clear nomenclature standards. The presence of both electron-withdrawing (bromine) and electron-donating (methyl and methylthio) groups creates a unique electronic environment that influences both chemical reactivity and physical properties.

Structural Representation and IUPAC Naming

The molecular structure of this compound can be represented through multiple chemical notation systems, each providing different levels of structural detail and connectivity information. The Simplified Molecular Input Line Entry System representation is CC1=C(C=CC(=N1)SC)Br, which encodes the complete molecular connectivity in a linear format. This notation clearly indicates the pyridine ring structure with the methyl group attached to carbon 2, the bromine substituent at carbon 3, and the methylthio group at carbon 6 according to standard pyridine numbering. The International Chemical Identifier string InChI=1S/C7H8BrNS/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,1-2H3 provides an additional layer of structural specificity, including stereochemical and connectivity information.

The three-dimensional molecular geometry reveals important spatial relationships between the substituents that influence both chemical reactivity and physical properties. The methylthio group at position 6 creates a sterically congested environment adjacent to the methyl group at position 2, potentially influencing rotational barriers and conformational preferences. The bromine atom at position 3 provides a significant electronic influence through its electron-withdrawing properties, affecting the electron density distribution throughout the pyridine ring system. These structural features combine to create a molecule with distinct chemical properties that differ significantly from the parent pyridine compound or singly substituted derivatives.

| Structural Parameter | Value/Description |

|---|---|

| Molecular Formula | C₇H₈BrNS |

| IUPAC Name | 3-bromo-2-methyl-6-methylsulfanylpyridine |

| SMILES Notation | CC1=C(C=CC(=N1)SC)Br |

| InChI | InChI=1S/C7H8BrNS/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,1-2H3 |

| InChI Key | NJEIWMNWCZETTA-UHFFFAOYSA-N |

Chemical Registry Information and Identifiers

The compound this compound is registered under Chemical Abstracts Service number 1289058-21-4, which serves as its unique numerical identifier in chemical databases and regulatory systems. This registration number facilitates unambiguous identification across different chemical information systems and ensures consistent referencing in scientific literature and commercial applications. The molecular weight of 218.12 grams per mole positions this compound within the range typical for substituted pyridines used in synthetic chemistry applications. The molecular formula C₇H₈BrNS indicates the presence of seven carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, and one sulfur atom, reflecting the complex substitution pattern on the pyridine ring.

Additional registry information includes the MDL number MFCD22543730, which provides another standardized identifier used in chemical inventory systems. The compound has been documented in multiple chemical databases, including PubChem with Compound Identification Number 74891205, ensuring broad accessibility for researchers and commercial users. The establishment of these multiple identification systems reflects the growing importance of this compound in chemical research and its potential for commercial development. Database entries consistently report high purity specifications, with commercial sources indicating assay values of 97% or higher, suggesting well-established synthetic procedures and purification methods.

| Registry Parameter | Value |

|---|---|

| CAS Number | 1289058-21-4 |

| PubChem CID | 74891205 |

| MDL Number | MFCD22543730 |

| Molecular Weight | 218.12 g/mol |

| Average Mass | 218.112 |

| Monoisotopic Mass | 216.956082 |

| ChemSpider ID | 30784103 |

Historical Context in Heterocyclic Chemistry

The development of this compound synthesis represents part of the broader historical evolution of heterocyclic chemistry, which has its roots in the early discoveries of pyridine-containing compounds in the 19th century. Pyridine itself was first isolated by Thomas Anderson in 1849 from animal bone oil, marking the beginning of systematic study of nitrogen-containing heterocyclic compounds. The subsequent development of synthetic methods for pyridine derivatives, including the pioneering work of Arthur Rudolf Hantzsch in 1881 and the industrial breakthrough achieved by Aleksei Chichibabin in 1924, established the foundation for modern heterocyclic synthesis. These historical developments provided the synthetic tools necessary for the preparation of complex multiply substituted pyridines such as this compound.

The incorporation of sulfur-containing substituents into pyridine rings represents a more recent development in heterocyclic chemistry, driven by the recognition that methylthio groups can serve as versatile synthetic intermediates. Research has demonstrated that methylthio groups in pyridine systems can be readily displaced by various nucleophiles, including amines and carbon-based nucleophiles, making them valuable synthetic handles for further chemical elaboration. This reactivity pattern has made compounds like this compound particularly valuable as synthetic intermediates in the preparation of more complex heterocyclic systems. The combination of bromine and methylthio substituents provides multiple sites for further functionalization, enabling the construction of diverse molecular architectures through sequential synthetic transformations.

The historical progression from simple pyridine derivatives to complex multiply substituted systems reflects the evolving sophistication of heterocyclic synthesis and the increasing demand for structurally diverse compounds in pharmaceutical and materials chemistry. Modern synthetic approaches have enabled the precise installation of multiple functional groups at specific positions on the pyridine ring, as exemplified by compounds such as this compound. The development of efficient synthetic routes to such compounds has been facilitated by advances in organometallic chemistry, particularly in the area of cross-coupling reactions and nucleophilic substitution processes that allow for selective functionalization of halogenated heterocycles.

Properties

IUPAC Name |

3-bromo-2-methyl-6-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNS/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEIWMNWCZETTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)SC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methyl-2-methylthiopyridine typically involves the bromination of 6-methyl-2-methylthiopyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade brominating agents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methyl-2-methylthiopyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methylthio group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid are used as oxidizing agents, and the reactions are conducted in solvents like acetic acid or dichloromethane.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Oxidation Reactions: Products include sulfoxides or sulfones.

Reduction Reactions: Products include debrominated pyridines or reduced methylthio derivatives.

Scientific Research Applications

Synthetic Applications

5-Bromo-6-methyl-2-methylthiopyridine serves as a versatile building block in organic synthesis. Its bromine substituent allows for further functionalization, making it valuable for creating more complex molecules.

Organic Synthesis

- Intermediate in Drug Development : The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure can be modified to yield derivatives with enhanced biological properties, particularly in the development of drugs targeting neurological disorders and infectious diseases.

- Reactions : Common reactions involving this compound include nucleophilic substitutions and coupling reactions, which are crucial for constructing diverse chemical architectures.

Biological Activities

Research has indicated that this compound exhibits notable biological activities, making it a candidate for pharmaceutical applications.

Antimicrobial Properties

Studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens, including bacteria and fungi. This makes it a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Preliminary investigations suggest that modifications of this compound may exhibit cytotoxic effects against cancer cell lines. This area is ripe for further exploration, particularly in designing targeted therapies.

Industrial Applications

Beyond its role in research and development, this compound has potential applications in various industries.

Agrochemicals

The compound can be used in the synthesis of agrochemicals, including pesticides and herbicides. Its ability to interact with biological systems makes it a candidate for developing safer and more effective agricultural products.

Dyes and Pigments

Due to its unique chemical structure, this compound may be employed in the production of dyes and pigments, contributing to the textile and coatings industries.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methyl-2-methylthiopyridine depends on its application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine and methylthio groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

The following analysis compares 5-Bromo-6-methyl-2-methylthiopyridine with structurally related brominated pyridine derivatives, focusing on substituent effects, synthetic utility, and inferred physicochemical properties.

Structural Analogs and Substituent Effects

5-Bromo-2-fluoro-6-methylpyridine

- Substituents : Bromo (C5), fluoro (C2), methyl (C6).

- Key Differences : Replacing the methylthio group with fluorine introduces strong electron-withdrawing effects, reducing electron density at C2 and altering reactivity in electrophilic substitution. Fluorine’s electronegativity may also enhance metabolic stability compared to methylthio .

5-AMINO-3-BROMO-2-METHYLPYRIDINE

- Substituents: Bromo (C3), amino (C5), methyl (C2).

- Key Differences: The amino group at C5 increases electron density, making the ring more reactive toward electrophilic aromatic substitution.

2-BENZYLOXY-5-BROMO-6-METHYLPYRIDINE

- Substituents : Benzyloxy (C2), bromo (C5), methyl (C6).

- Key Differences : The bulky benzyloxy group at C2 may sterically hinder reactions at adjacent positions. Compared to methylthio, benzyloxy is more polar but less lipophilic, impacting solubility and bioavailability .

5-Bromo-6-methoxypyridin-3-amine

- Substituents: Bromo (C5), methoxy (C6), amino (C3).

- Key Differences: Methoxy at C6 is electron-donating, contrasting with the electron-neutral methyl group in the target compound. The amino group at C3 adds nucleophilic character, enabling distinct reaction pathways such as diazotization .

Physicochemical and Reactivity Comparison

| Compound | Key Substituents | Electronic Effects | Reactivity Highlights |

|---|---|---|---|

| This compound | -SMe (C2), -Me (C6), Br (C5) | -SMe: Moderate electron donation; Br: Electrophilic site | Suzuki coupling at C5; nucleophilic substitution at C2 |

| 5-Bromo-2-fluoro-6-methylpyridine | -F (C2), -Me (C6), Br (C5) | -F: Strong electron withdrawal | Enhanced stability; directed ortho/meta coupling |

| 5-Amino-3-bromo-2-methylpyridine | -NH₂ (C5), -Me (C2), Br (C3) | -NH₂: Strong electron donation | Electrophilic substitution at C5; SNAr at C3 |

| 2-Benzyloxy-5-bromo-6-methylpyridine | -OBn (C2), -Me (C6), Br (C5) | -OBn: Steric bulk and polarity | Limited reactivity at C2; cross-coupling at C5 |

| 5-Bromo-6-methoxypyridin-3-amine | -OMe (C6), -NH₂ (C3), Br (C5) | -OMe: Electron donation; -NH₂: Nucleophilic | Diazotization at C3; Ullmann coupling at C5 |

Biological Activity

5-Bromo-6-methyl-2-methylthiopyridine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with bromine and methyl groups, as well as a methylthio group. Its chemical formula is with a molecular weight of approximately 202.05 g/mol. The presence of these substituents contributes to its unique reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in cancer progression. For instance, it may act as an inhibitor of PRC2 (Polycomb Repressive Complex 2), which is implicated in various cancers through its role in histone methylation .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyridine compounds exhibit significant antibacterial and antifungal activities. The compound's structure allows it to interact with bacterial cell membranes or inhibit key metabolic pathways .

- Anticancer Properties : Research has suggested that compounds similar to this compound can induce apoptosis in cancer cells, potentially making them candidates for cancer therapy .

Antimicrobial Activity

A study assessing the antimicrobial properties of related compounds found that certain derivatives exhibited minimum inhibitory concentrations (MIC) against various bacterial strains. For example, compounds with similar structures showed MIC values ranging from 46.9 to 93.7 µg/mL against Escherichia coli and Staphylococcus aureus .

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | TBD | TBD |

| Compound 13a | 93.7 | 62.5 |

| Ampicillin | 125 | 125 |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, likely through the inhibition of key oncogenic pathways. For example, it has been shown to downregulate genes associated with tumor growth and proliferation in models of diffuse large B-cell lymphoma (DLBCL) .

Case Studies

- Case Study on Cancer Cell Lines : A recent study evaluated the effects of various pyridine derivatives on DLBCL cell lines. The results indicated that specific substitutions on the pyridine ring significantly enhanced cytotoxicity compared to unsubstituted analogs, suggesting a structure-activity relationship that could guide future drug development.

- Antimicrobial Efficacy : In another investigation, researchers tested several thiopyridine derivatives against clinical isolates of bacteria and fungi. The findings revealed that modifications to the methylthio group could improve antimicrobial efficacy, providing insights into optimizing compound activity for therapeutic use.

Q & A

Q. Basic

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr).

- Waste disposal : Segregate halogenated waste and coordinate with certified agencies for incineration .

How can researchers validate the purity of this compound for biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.